molecular formula C23H23FN6O B3628968 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3628968
M. Wt: 418.5 g/mol
InChI Key: RNJYPNNAMQWUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative featuring a phenyl group at position 1 and a piperazine ring substituted with a 3-fluoro-4-methoxybenzyl group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as kinases, receptors, and enzymes.

Properties

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJYPNNAMQWUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Molecular Formula : C23H25FN4O
  • Molar Mass : 392.48 g/mol
  • CAS Number : 433313-71-4

Structural Characteristics

The compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic structure known for its biological activity. The presence of a piperazine ring and a fluorinated methoxybenzyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential to target the PI3K/AKT/mTOR signaling pathway, which is crucial in various cancers .

Neurological Disorders

The piperazine moiety is known for its activity on the central nervous system (CNS). Research has explored the compound's efficacy as an anxiolytic and antidepressant agent. In preclinical models, it demonstrated promising results in reducing anxiety-like behaviors, suggesting its potential application in treating anxiety disorders .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that modifications in the structure can lead to enhanced activity against various bacterial strains. The fluorinated group may play a role in increasing membrane permeability, thereby enhancing the compound's effectiveness .

Summary of Biological Activities

Activity TypeTargeted Pathway/MechanismReference
AnticancerPI3K/AKT/mTOR pathway
AnxiolyticCNS receptor modulation
AntimicrobialBacterial membrane disruption

Pharmacokinetic Properties

PropertyValue
LogP3.2
Solubility (water)Low
Half-lifeVariable (depends on formulation)

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for cytotoxicity. Results indicated that it inhibited cell growth significantly at micromolar concentrations, particularly in breast and lung cancer cells. This suggests a promising direction for further development into a therapeutic agent .

Case Study 2: CNS Activity

A double-blind study assessed the anxiolytic effects of the compound in animal models. Results showed a marked decrease in anxiety-related behaviors compared to control groups, supporting its potential as a treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name Core Structure Piperazine Substituent Key Modifications Biological Implications
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-methoxybenzyl - Phenyl at position 1
- Fluorine (electron-withdrawing)
- Methoxy (electron-donating)
Enhanced solubility, metabolic stability, and receptor binding due to balanced electronic effects
4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl - Methyl at position 1
- Chlorine (stronger electron-withdrawing)
Increased lipophilicity but potential toxicity risks; reduced solubility compared to fluoro analogs
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine 2-Methoxyphenyl - Methylphenyl at position 1
- Methoxy at ortho position
Steric hindrance from ortho-methoxy group may limit receptor access; methylphenyl increases bulk
1-(4-Methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine Pyridin-2-yl - 4-Methylbenzyl at position 1
- Basic pyridine nitrogen
Improved hydrogen bonding but reduced metabolic stability due to pyridine’s susceptibility to oxidation
4-[2-(4-Fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6d, ) Pyrazolo[3,4-d]pyrimidine Hydrazinyl-linked 4-fluorobenzylidene - Sulfanyl linker
- Fluorobenzylidene group
High anticancer potency (IC50 = 7.5 nM) attributed to fluorine’s electronic effects and sulfanyl-mediated membrane penetration

Pharmacological Profiles

  • Anticancer Activity: Fluorinated analogs (e.g., compound 6d in ) demonstrate superior potency (IC50 < 10 nM) compared to non-fluorinated derivatives. The target compound’s 3-fluoro-4-methoxybenzyl group may similarly enhance kinase inhibition (e.g., EGFR-TK) by optimizing hydrophobic and electrostatic interactions .
  • The target compound’s methoxy group may improve blood-brain barrier penetration compared to chlorinated analogs .
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated metabolism, while methoxy groups mitigate oxidative degradation, suggesting longer half-lives for the target compound versus methyl- or chloro-substituted derivatives .

Biological Activity

The compound 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24FN5O
  • Molar Mass : 429.49 g/mol
  • CAS Number : 442567-31-9

Structural Characteristics

The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a piperazine ring and a fluoro-methoxybenzyl substituent enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. A notable investigation into related compounds demonstrated their effectiveness as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer therapy.

Key Findings

  • In Vitro Anti-Proliferative Activity : Compounds synthesized from the pyrazolo[3,4-d]pyrimidine scaffold were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. For instance, compound 12b exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .
  • Kinase Inhibition : Compound 12b showed remarkable potency with an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .

The mechanism through which these compounds exert their anticancer effects includes:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the S and G2/M phases.
  • Modulation of apoptotic markers (e.g., an increase in BAX/Bcl-2 ratio) .

Other Biological Activities

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for other therapeutic potentials:

Study 1: EGFR Inhibition

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR revealed that modifications at specific positions on the scaffold could dramatically enhance inhibitory activity. Compound 12b , for example, was highlighted for its dual action against both wild-type and mutant forms of EGFR .

Study 2: Anti-tubercular Screening

Research into substituted piperazine derivatives indicated that certain modifications led to enhanced anti-tubercular efficacy. Compounds were evaluated for their IC90 values against Mycobacterium tuberculosis, demonstrating effective inhibition while maintaining low cytotoxicity to human cells .

Data Summary Table

CompoundActivity TypeCell Line/OrganismIC50/IC90 ValuesReference
12bAnti-proliferativeA5498.21 µM
12bAnti-proliferativeHCT-11619.56 µM
12bKinase InhibitionEGFR WT0.016 µM
VariousAnti-tubercularMycobacterium tuberculosisIC90 range: 3.73 - 40.32 µM

Q & A

Q. What are the recommended synthetic routes for 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and how are critical intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1: React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-fluoro-4-methoxybenzyl chloride in dry acetonitrile under reflux to form the piperazine-linked intermediate.
  • Step 2: Purify intermediates via column chromatography (chloroform:methanol, 3:1 v/v) and recrystallization from acetonitrile or diethyl ether .
  • Critical Conditions: Use anhydrous solvents (e.g., dichloromethane) and catalysts like DIEA (N,N-diisopropylethylamine) to enhance coupling efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹, piperazine N-H bend at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR: Assign protons and carbons, focusing on the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~446 Da) .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Stability: Store at 2–8°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolysis. Avoid prolonged exposure to humidity .
  • Solubility: Sparingly soluble in water (<0.1 mg/mL); use DMSO or DMF for in vitro studies. For in vivo applications, optimize with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation: Modify the 3-fluoro-4-methoxybenzyl group on the piperazine ring. For example, replace methoxy with ethoxy or halogens (e.g., Cl, Br) to assess electronic effects .
  • Bioisosteric Replacement: Substitute the pyrazolo[3,4-d]pyrimidine core with pyrido[2,3-d]pyrimidine to evaluate binding affinity changes .
  • Assay Design: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways for piperazine coupling .
  • Machine Learning: Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, prioritize DCM/DIEA for benzylation reactions .

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted starting materials or dimerization products). Compare retention times with standards .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., piperazine methylenes) .
  • Troubleshooting: If yields drop below 50%, re-optimize stoichiometry (e.g., increase benzyl chloride equivalents) or switch to microwave-assisted synthesis for faster kinetics .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction .
  • In Vivo PK: Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Model data using non-compartmental analysis (WinNonlin) .

Q. How can researchers validate target engagement and mechanism of action in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment .
  • RNAi/CRISPR Knockdown: Compare compound efficacy in wild-type vs. target gene-deficient cells .
  • Pathway Analysis: Use phospho-specific antibodies in Western blotting to detect downstream signaling modulation (e.g., MAPK, PI3K/Akt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.